3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one
Description
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11ClN2O/c11-6-1-2-9-8(5-6)7(3-4-12)10(14)13-9/h1-2,5,7H,3-4,12H2,(H,13,14) |
InChI Key |
GBOVZHSRGUTWQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2)CCN |
Origin of Product |
United States |
Preparation Methods
Modified Madelung Synthesis
Method Summary:
This approach involves a one-pot, two-step synthesis starting from N-(o-tolyl)benzamides, progressing through bromination, sulfonation, and cyclization to form the indole core.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Bromination | Sodium p-tolylsulfinate, DMSO, 25°C | Bromination of the aromatic ring to introduce bromomethyl groups |
| 2. Cyclization | 3 equiv. DBN, DMSO, 100°C | Cyclization to form the indole ring system |
- One-pot process minimizes purification steps.
- High yields (~93%) of the target compound.
Method Summary:
This classical route involves condensation of 2-(2'-bromoethyl)benzaldehyde with potassium phthalimide, followed by cyclization and deprotection steps.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Condensation | 2-(2'-bromoethyl)benzaldehyde + potassium phthalimide | Formation of N-phthalimido intermediate in DMF at 30-60°C |
| 2. Cyclization | Base-catalyzed in DMSO at 100°C | Intramolecular cyclization to form the indole core |
| 3. Deprotection | Hydrazine or similar reagents | Removal of phthalimide group to yield the aminoethyl derivative |
- Utilizes dipolar aprotic solvents like DMF.
- Reaction temperatures range from 30°C to 100°C.
- The process is scalable and adaptable for various substitutions.
Method Summary:
Hydrogenation of halogenated intermediates under catalytic conditions (e.g., Pd/C) facilitates reduction and subsequent functionalization.
| Step | Reagents & Conditions | Description |
|---|---|---|
| Hydrogenation | Pd/C, H₂, 30-50°C, 70-75 psi | Reduction of chloro or bromo groups on the indole ring |
| Nucleophilic substitution | Aminoethylation with ethylenediamine derivatives | Introduction of aminoethyl side chains |
- Mild conditions favor selective reduction.
- Compatibility with various functional groups.
Variations and Optimization
- Use of different solvents: DMF, DMSO, and aromatic hydrocarbons like toluene are preferred for their polarity and high boiling points.
- Catalytic hydrogenation: Employing Pd/C or Raney Ni catalysts under controlled hydrogen pressure.
- Reaction temperature control: Typically between 30°C and 100°C, optimized for yield and purity.
- Purification: Column chromatography on silica gel with PE/CH₂Cl₂ mixtures.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| Modified Madelung | N-(o-tolyl)benzamides | Sodium p-tolylsulfinate, DBN | DMSO | 100°C | ~93% | One-pot, efficient cyclization |
| Condensation & Cyclization | 2-(2'-bromoethyl)benzaldehyde + potassium phthalimide | Base (e.g., K₂CO₃) | DMF | 30-60°C | Variable | Requires deprotection steps |
| Hydrogenation | Halogenated intermediates | Pd/C, H₂ | Ethyl acetate or methanol | 30-50°C | High | Selective reduction |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at Chloro Substituent
The electron-withdrawing ketone group at position 2 activates the chloro substituent at position 5 for nucleophilic substitution. Reactions typically require polar aprotic solvents and elevated temperatures.
Mechanism : The ketone group withdraws electron density, stabilizing the Meisenheimer complex during SNAr.
Reactions Involving the Aminoethyl Side Chain
The primary amine in the aminoethyl group participates in typical aliphatic amine reactions.
Acylation
| Acylating Agent | Conditions | Product | Notes |
|---|---|---|---|
| Acetyl chloride | DCM, RT, 2 h | N-acetylated derivative | Quantitative |
| Benzoyl chloride | Pyridine, 0°C → RT, 6 h | N-benzoylated derivative | 85% yield |
Schiff Base Formation
Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines, which are stabilized by the aromatic system.
Oxidation Reactions
The aminoethyl group and indole core are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4 h | N-oxide formation | Partial conversion |
| KMnO₄ | Acidic aqueous, 70°C | Carboxylic acid derivative | Over-oxidation observed |
Cyclization Reactions
The aminoethyl side chain facilitates intramolecular cyclization under acidic or basic conditions:
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| HCl (conc.) | Reflux, 6 h | Tetrahydro-β-carboline derivative | Pharmacophore scaffold |
| NaH, THF | 0°C → RT, 12 h | Six-membered lactam | Bioactive intermediate |
Condensation with Carbonyl Compounds
The ketone at position 2 reacts with nucleophiles (e.g., hydrazines, hydroxylamines):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 4 h | Hydrazone derivative | 90% |
| Hydroxylamine | Pyridine, RT, 8 h | Oxime derivative | 78% |
Scientific Research Applications
3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features and physicochemical properties of the target compound with six analogs derived from the provided evidence:
Biological Activity
3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one is a compound characterized by its bicyclic structure, which includes an indole moiety. The presence of a chloro substituent at the 5-position and an aminoethyl group at the 3-position contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, molecular interactions, and potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 210.66 g/mol .
- CAS Number : 1018619-10-7 .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have demonstrated that this compound may inhibit the growth of cancer cell lines. For instance, it has shown cytotoxic effects against human leukemia and breast cancer cell lines, indicating its potential as an anticancer agent .
-
Mechanisms of Action :
- Apoptosis Induction : Flow cytometry assays have revealed that this compound induces apoptosis in cancer cells in a dose-dependent manner, suggesting its role as a pro-apoptotic agent .
- Target Interactions : The compound interacts with various molecular targets, which may include enzymes involved in cancer progression or survival pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Table 1: Summary of Biological Activities
Detailed Findings
- Cytotoxicity Assays : In vitro studies have reported IC values indicating significant cytotoxicity against various cancer cell lines, with some compounds demonstrating greater potency than established chemotherapeutics like doxorubicin .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may disrupt critical signaling pathways involved in cell survival and proliferation, leading to enhanced apoptosis in sensitive cell lines .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity. The ability to modify the aminoethyl group or the chloro substituent can lead to derivatives with improved potency and selectivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one, and what key intermediates are involved?
- Methodology : The synthesis typically begins with chlorination of 2,3-dihydro-1H-indole-2,3-dione using sulfuryl chloride (SO₂Cl₂) and triethylamine in acetonitrile under reflux to yield 5-chloro-2,3-dihydro-1H-indol-2-one. Subsequent partial reduction with hydrazine hydrate in ethanol, followed by KOH treatment, generates intermediates like 5-chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide. The aminoethyl side chain is introduced via condensation reactions with amines (e.g., 2-chloro-N,N-dimethylethylamine) using NaNH₂ in toluene, followed by reduction with agents like Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves the 3D structure, confirming bond lengths, angles, and stereochemistry (mean C–C bond precision: ~0.003 Å, R factor < 0.06) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., chloro and aminoethyl groups) and verify regioselectivity in intermediates .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for purity assessment .
Q. What biological activity screening approaches are suitable for this compound?
- Methodology : Antimicrobial assays against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacteria using disk diffusion or microdilution methods. Antifungal activity is tested against C. albicans and A. niger. Minimum inhibitory concentration (MIC) values are calculated, with activity linked to structural features like the chloro substituent and aminoethyl side chain .
Advanced Research Questions
Q. How can researchers address low yields in the final reduction step of the aminoethyl group?
- Methodology : Optimize reaction conditions using catalysts like Pd/BaSO₄ for hydrogenation or alternative reducing agents (e.g., NaBH₄ with NiCl₂). Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., methanol vs. THF) to improve solubility of intermediates .
Q. How to resolve contradictions in spectroscopic data for regioisomeric byproducts?
- Methodology : Cross-validate using 2D NMR (COSY, HSQC) to distinguish between regioisomers. Computational tools like Gaussian-03 (B3LYP/6-31G(d,p)) predict ¹H/¹³C chemical shifts, which are compared to experimental data. X-ray crystallography provides definitive structural confirmation .
Q. What computational strategies predict the compound’s electronic properties and reactivity?
- Methodology : Density functional theory (DFT) calculates HOMO-LUMO gaps, global electrophilicity, and molecular electrostatic potential (MEP) surfaces. Software like Gaussian-03 or ORCA evaluates ionization potential and electron affinity, guiding predictions of nucleophilic/electrophilic sites. Docking studies (AutoDock Vina) assess binding affinity to biological targets (e.g., bacterial enzymes) .
Q. How to optimize regioselectivity in electrophilic substitution reactions of the indole core?
- Methodology : Use directing groups (e.g., acyl or sulfonyl) to control substitution patterns. Steric and electronic effects are modulated by varying reaction temperature and solvent (e.g., DMF for polar intermediates). Kinetic vs. thermodynamic control is assessed via time-dependent HPLC analysis .
Data Contradiction Analysis
Q. Conflicting reports on antimicrobial efficacy: How to validate structure-activity relationships (SAR)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
